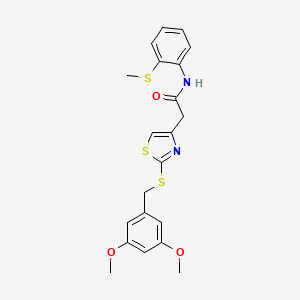
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3S3 and its molecular weight is 446.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic molecule characterized by its thiazole ring and various functional groups. This structure is associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of a thiazole moiety with methoxy and methylthio groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Thioether : Involves nucleophilic substitution of a benzyl halide with a thiol group.
- Acetamide Formation : Final acylation of an amine with acetic anhydride or acetyl chloride.
These synthetic routes can be optimized for yield and purity using various reagents and conditions .
Antimicrobial Activity
Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives similar to this compound have shown efficacy against a range of bacterial strains. For example, thiazole-based compounds have demonstrated significant antibacterial activity, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) and exhibited notable cytotoxic effects with IC50 values in the low micromolar range . This suggests that the compound may act by interfering with cellular mechanisms essential for cancer cell survival.
Enzyme Inhibition
The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. Compounds containing thiazole rings have been reported to act as enzyme inhibitors, potentially modulating pathways involved in disease processes such as Alzheimer’s disease through acetylcholinesterase inhibition .
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of thiazole derivatives on lung cancer cells, one derivative showed an IC50 value of 6.26 µM against HCC827 cells, indicating strong potential for therapeutic application .
- Antimicrobial Testing : Another study assessed various thiazole compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in treating infections .
The biological activity of this compound may be attributed to its ability to interact with molecular targets such as enzymes or receptors. The thiazole ring and benzyl thioether moiety likely play crucial roles in binding to active sites, while the acetamide group may facilitate hydrogen bonding interactions .
特性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNTYGGCICSNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














